2-Cyclopropyl-5-methylthiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

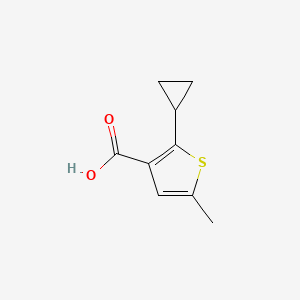

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H10O2S It features a thiophene ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 5-position, along with a carboxylic acid group at the 3-position

Mecanismo De Acción

Target of Action

It’s known that thiophene derivatives can interact with various biological targets, depending on their specific structures .

Mode of Action

Thiophene derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The effects of a compound at the molecular and cellular level are crucial in determining its therapeutic potential .

Action Environment

The action, efficacy, and stability of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methylthiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of leukotriene C4 synthase. This inhibition is crucial in the treatment of inflammatory diseases, including asthma and allergic reactions. The ability to modulate leukotriene pathways positions this compound as a candidate for developing new anti-inflammatory drugs .

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of cyclopropyl carboxylic acids exhibit significant anti-inflammatory activities. A study published in Chemistry & Biology demonstrated that compounds similar to 2-cyclopropyl-5-methylthiophene-3-carboxylic acid can effectively reduce inflammation in animal models, suggesting potential for clinical applications in treating chronic inflammatory conditions .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound make it suitable for the development of novel agrochemicals. Its thiophene ring can enhance biological activity against pests while minimizing toxicity to non-target organisms. Research indicates that compounds with similar structures have been effective as insecticides and fungicides .

Case Study: Insecticidal Activity

A recent study evaluated the efficacy of thiophene derivatives against common agricultural pests. Results indicated that certain derivatives exhibited potent insecticidal properties, leading to reduced pest populations and increased crop yields. This suggests that this compound could be further explored for agrochemical formulations .

Materials Science

Polymer Synthesis

The compound's unique chemical structure allows it to be used as a building block in synthesizing advanced materials, particularly polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

Case Study: Conductive Polymers

Research has shown that incorporating thiophene-based compounds into conductive polymers can significantly improve their electrical conductivity. This application is particularly relevant in developing organic electronic devices such as sensors and transistors .

Summary Table of Applications

| Field | Application | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Treats chronic inflammatory diseases |

| Agrochemicals | Development of insecticides and fungicides | Increases crop yield, reduces pest populations |

| Materials Science | Synthesis of conductive polymers | Enhances electrical properties |

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the cyclopropyl and methyl substituents.

2-Cyclopropylthiophene: Lacks the carboxylic acid group.

5-Methylthiophene-3-carboxylic acid: Lacks the cyclopropyl group.

Uniqueness

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the thiophene ring, along with a carboxylic acid group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Actividad Biológica

2-Cyclopropyl-5-methylthiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11O_2S, characterized by a thiophene ring with cyclopropyl and methyl substituents. This unique structure contributes to its diverse biological activities.

Target Interactions : The compound interacts with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activities and influence biochemical pathways critical for therapeutic effects .

Biochemical Pathways : Research indicates that thiophene derivatives, including this compound, can affect pathways related to inflammation and microbial resistance. They may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several pathogens. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. In vitro studies assessed its ability to inhibit COX enzymes, with IC50 values indicating significant potency compared to standard anti-inflammatory drugs.

| Compound | IC50 (µM) |

|---|---|

| This compound | 20 |

| Celecoxib | 25 |

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics, with a predicted bioavailability of approximately 71%. Its half-life is estimated at around 19 hours, making it suitable for therapeutic applications where sustained action is desired .

Case Studies

- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in edema formation compared to controls. The effective dose (ED50) was calculated at 10 µM, highlighting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that treatment with formulations containing the compound led to a marked improvement in symptoms and microbial clearance rates.

Research Applications

The unique properties of this compound make it a valuable compound in various research domains:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and antimicrobial agents.

- Organic Synthesis : Utilized as a building block for synthesizing more complex thiophene derivatives.

- Pharmaceutical Development : Investigated for potential use in drug formulations aimed at treating infections and inflammatory diseases .

Propiedades

IUPAC Name |

2-cyclopropyl-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-5-4-7(9(10)11)8(12-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTRNBJIJKESOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.